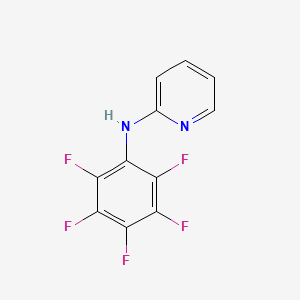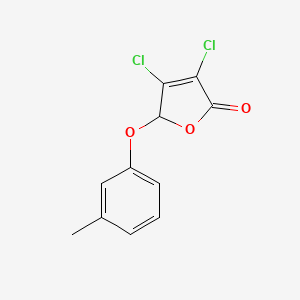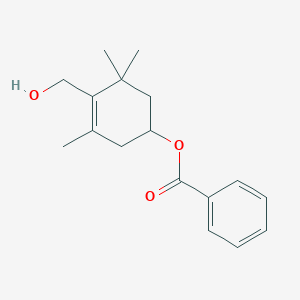![molecular formula C11H18O3 B12582323 1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one CAS No. 646038-36-0](/img/structure/B12582323.png)
1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxolane ring and a decane ring, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic dioxolane ring. This intermediate is then reacted with propan-2-one under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decan-2-one: Similar in structure but with a different functional group.
1,4-Dioxaspiro[4.5]decane: Lacks the propan-2-one moiety, making it less reactive in certain chemical reactions.
Uniqueness
1-[(7R)-1,4-dioxaspiro[45]decan-7-yl]propan-2-one is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
646038-36-0 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one |
InChI |
InChI=1S/C11H18O3/c1-9(12)7-10-3-2-4-11(8-10)13-5-6-14-11/h10H,2-8H2,1H3/t10-/m1/s1 |
Clé InChI |
AXBVIBMBBWSFND-SNVBAGLBSA-N |
SMILES isomérique |
CC(=O)C[C@H]1CCCC2(C1)OCCO2 |
SMILES canonique |
CC(=O)CC1CCCC2(C1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


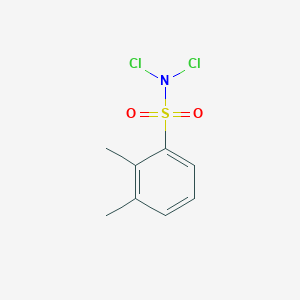
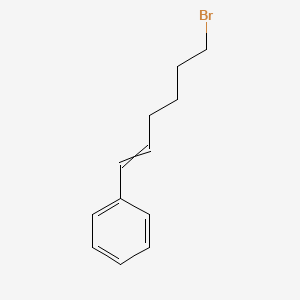

![Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]-](/img/structure/B12582274.png)

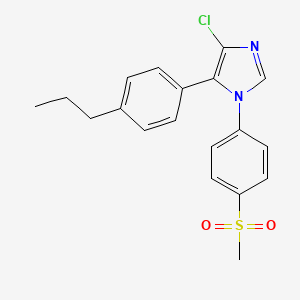
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide](/img/structure/B12582294.png)
![9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine](/img/structure/B12582297.png)
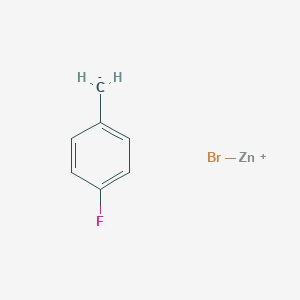

![N~1~-[2-(3-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582310.png)
